
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylsulfanyl group attached to a phenylamino moiety, which is further connected to a nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfanyl-phenylamino)-nicotinic acid typically involves the reaction of 3-methylsulfanyl aniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and the presence of a base to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Methylsulfanyl-phenylamino)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- 2-(3-Methylsulfanyl-phenylamino)-pyridine-3-carboxylic acid
- 2-(3-Methylsulfanyl-phenylamino)-benzoic acid
- 2-(3-Methylsulfanyl-phenylamino)-thiazole
Uniqueness
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid is unique due to its specific combination of a nicotinic acid core with a methylsulfanyl-phenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
2-(3-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
XSJKCCUASQVUSD-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


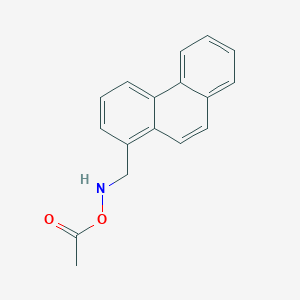


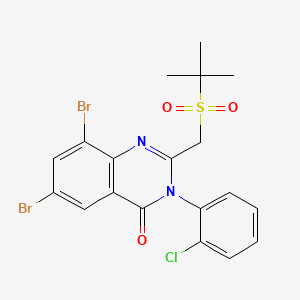
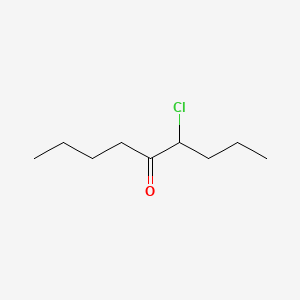
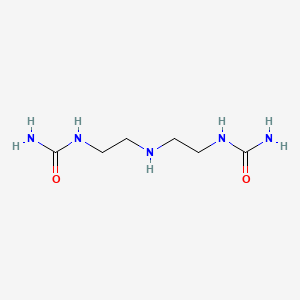
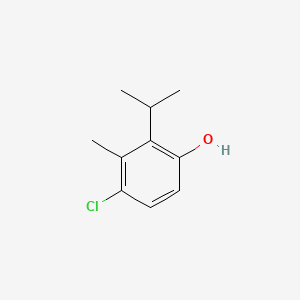
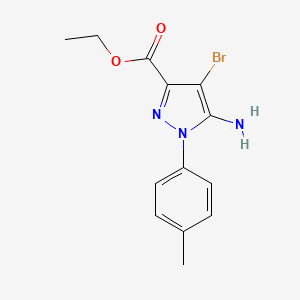
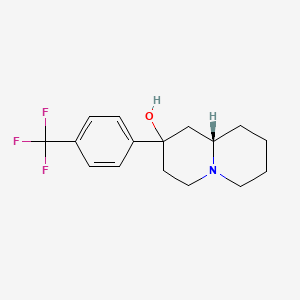
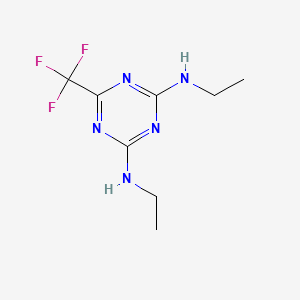
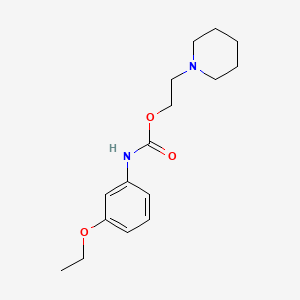

![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
